

A Comparative Analysis of BMS-195614: In Vitro Efficacy vs. In Vivo Limitations

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For Researchers, Scientists, and Drug Development Professionals

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of cellular differentiation, proliferation, and apoptosis. While its in vitro activity is well-documented, its translation to in vivo models has presented significant challenges. This guide provides a comprehensive comparison of the in vitro and in vivo activities of **BMS-195614**, supported by experimental data and detailed protocols to inform future research and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **BMS-195614**'s activity from various experimental settings.

In Vitro Activity of BMS-195614



Parameter	Value	Cell Line / System	Description
Binding Affinity (Ki)	2.5 nM	Not specified	Demonstrates high- affinity binding to RARα.[1][2][3]
Functional Antagonism	-	HeLa cells	Inhibited all-trans- retinoic acid (ATRA)- induced reporter gene expression.[4][5]
Co-regulator Interaction	-	Not specified	Antagonizes agonist- induced coactivator recruitment and moderately decreases SMRT binding to RARα.[2][3]
Cell Differentiation	-	NB4 and HL60 cells	Reversed the differentiation-inducing effects of RARα agonists.[4]
Anti-adipogenic Effect	-	Bovine stromal- vascular cells	Diminished the anti- adipogenic effect of ATRA.[4]
Photoprotection	10-20 μΜ	Retinal Pigment Epithelial (RPE) cells	Reduced blue light- induced phototoxicity in the presence of A2E.[1][6]
Anti-inflammatory Effect	6 μΜ	BV-2 microglial cells	Reversed the anti- inflammatory effect of Vitamin A and retinoic acid on IL-6 release. [1]
Cell Migration	1 μΜ	MC3T3-E1 osteoblast- like cells	Inhibited retinoic acid- induced cell migration. [1]



In Vivo Activity of BMS-195614

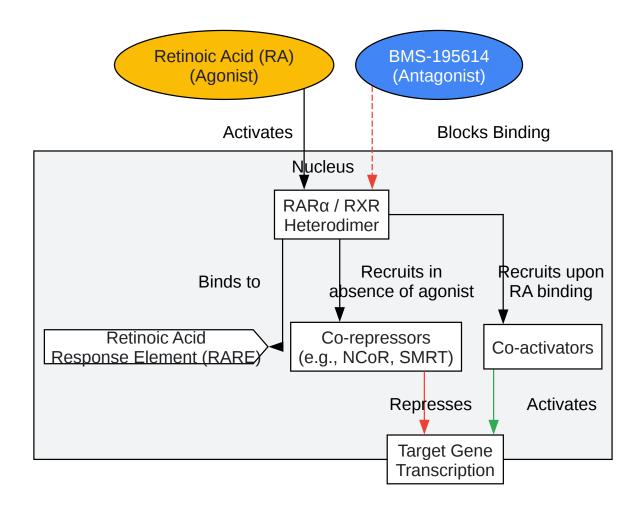
Species	Dosing Regimen	Route of Administration	Observed Effect
Mice (CD1)	2 and 10 mg/kg/day for 7 days	Oral	Minimal or no inhibition of spermatogenesis.[1]
Rats (Wistar)	75 mg/kg/day	Oral	Required to observe effects on spermatogenesis.[5]

The significant discrepancy between the potent in vitro activity and the poor in vivo efficacy when administered orally is attributed to unfavorable pharmacokinetic properties, including high plasma protein binding, rapid hepatic metabolism, and moderate permeability.[5]

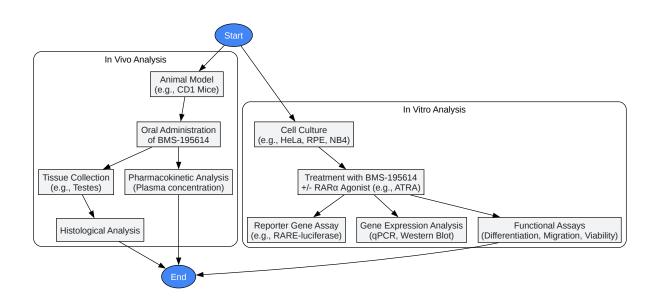
Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BMS-195614** and a typical experimental workflow for its evaluation.









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